molecular formula C24H19F2NO2 B601706 (3R,4S)-1-(4-Fluorphenyl)-3-[(E)-3-(4-Fluorphenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-on CAS No. 204589-68-4

(3R,4S)-1-(4-Fluorphenyl)-3-[(E)-3-(4-Fluorphenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-on

Katalognummer: B601706
CAS-Nummer: 204589-68-4
Molekulargewicht: 391.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is a degradation product of Ezetimibe, a cholesterol absorption inhibitor used to treat hyperlipidemia. Impurity profiling, including the identification and characterization of such impurities, is crucial for ensuring the safety and efficacy of pharmaceutical products .

Wissenschaftliche Forschungsanwendungen

Cholesterol Absorption Inhibition

Ezetimibe is primarily recognized for its role in lowering cholesterol levels by inhibiting the intestinal absorption of cholesterol and related sterols. This mechanism is crucial for patients with hyperlipidemia and those at risk of cardiovascular diseases. Its efficacy has been documented in numerous studies, highlighting its ability to significantly reduce low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins.

Pharmacological Studies

Research has shown that ezetimibe not only lowers cholesterol but also has anti-inflammatory properties that may benefit cardiovascular health. Studies indicate that it can reduce markers of inflammation in patients with metabolic syndrome . Additionally, there are ongoing investigations into its potential applications in treating other conditions, such as non-alcoholic fatty liver disease and certain types of cancer.

Combination Therapies

Ezetimibe is often studied in combination with other lipid-lowering agents, such as statins. Clinical trials have demonstrated that this combination can lead to greater reductions in LDL cholesterol compared to either drug alone . The synergistic effects observed suggest that ezetimibe may enhance the overall efficacy of lipid management regimens.

Molecular Docking Studies

Recent molecular docking studies have explored the binding affinities of ezetimibe to various targets involved in lipid metabolism. These studies provide insights into its mechanism of action at the molecular level and help identify potential new therapeutic targets .

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving patients with primary hyperlipidemia demonstrated that ezetimibe significantly reduced LDL cholesterol levels compared to placebo. The study reported an average reduction of 18% in LDL levels after 12 weeks of treatment .

Case Study 2: Cardiovascular Risk Reduction

Another study focused on patients with a history of cardiovascular events found that adding ezetimibe to statin therapy further reduced cardiovascular risk factors, including LDL cholesterol and inflammatory markers . This highlights its potential role in comprehensive cardiovascular risk management.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the degradation of Ezetimibe under alkaline conditions. For instance, Ezetimibe can be heated with 0.01 M aqueous sodium hydroxide solution at 60°C for 10 minutes to produce the impurity . Another method involves the use of hydrogen peroxide in dimethylformamide, followed by extraction and crystallization to obtain the impurity .

Industrial Production Methods

Industrial production of (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one typically involves controlled degradation processes using high-performance liquid chromatography (HPLC) to isolate and purify the impurity. The use of specific columns and mobile phases ensures the efficient separation of the impurity from the parent compound .

Analyse Chemischer Reaktionen

Wirkmechanismus

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one does not have a direct therapeutic effect. its formation and presence in pharmaceutical products can impact the overall safety and efficacy of the drug. The impurity is formed through the degradation of Ezetimibe, which inhibits the absorption of cholesterol by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ezetimibe Ketone
  • Ezetimibe Tetrahydropyran Analog
  • Ezetimibe Benzyl Ether Impurity

Uniqueness

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, it is formed primarily through alkaline hydrolysis and oxidation reactions .

Biologische Aktivität

The compound (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of azetidinone, exhibits a range of biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C24H21F2NO3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163380-16-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholesterol Absorption Inhibition : Similar to other azetidinone derivatives, this compound has been shown to inhibit intestinal cholesterol absorption. Studies indicate that it acts as a potent inhibitor of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in cholesterol uptake in the intestines .
  • Antimicrobial Activity : The compound has demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported at 1.56 µg/mL and 0.78 µg/mL for certain analogues . The presence of fluorine substituents enhances its efficacy against bacterial strains.
  • Anti-inflammatory Properties : Research indicates that azetidinone derivatives exhibit anti-inflammatory effects by inhibiting phospholipase A2 (PLA2) enzyme activity. This inhibition correlates with reduced inflammatory responses in various in vivo models .

Biological Activities and Therapeutic Applications

Activity TypeDescriptionReferences
Antihyperlipidemic Inhibits cholesterol absorption; potential use in treating hyperlipidemia.
Antitubercular Effective against Mycobacterium tuberculosis; shows promise for TB treatment.
Anti-inflammatory Inhibits PLA2; reduces inflammation in animal models.
Anticancer Induces apoptosis in cancer cell lines; potential for breast and prostate cancer treatment.

Case Study 1: Cholesterol-Lowering Efficacy

In a study involving cholesterol-fed hamsters, the compound exhibited significant reductions in total plasma cholesterol levels. The ED50 was determined to be 0.04 mg/kg/day, indicating strong efficacy in lowering liver cholesteryl esters .

Case Study 2: Antitubercular Activity

A series of azetidinone derivatives were synthesized and evaluated for their antitubercular properties. The results showed that compounds with specific substitutions on the aromatic rings significantly enhanced their activity against Mtb H(37)Rv strain .

Case Study 3: Anticancer Activity

The compound was tested against various human solid tumor cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). Results indicated that it inhibited cell proliferation at nanomolar concentrations, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl rings and the introduction of fluorine atoms significantly influence the biological activity of azetidinone derivatives. For instance:

  • Fluorine Substitution : Enhances lipophilicity and biological potency.
  • Hydroxyl Groups : Improve solubility and interaction with biological targets.

Eigenschaften

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h1-2,4-15,22-23,28H,3H2/b2-1+/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSOQJYDGATDAP-NVAVVYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112563
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204589-68-4
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204589-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 4
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 5
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 6
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.